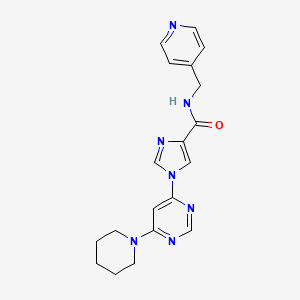
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known by its chemical name, PPIC, and has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of PPIC involves its binding to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This inhibition of protein kinases leads to the activation of downstream signaling pathways, which ultimately leads to the biochemical and physiological effects of PPIC.
Biochemical And Physiological Effects
The biochemical and physiological effects of PPIC are diverse and include the inhibition of cancer cell growth, neuroprotection, vasodilation, and anti-inflammatory effects. PPIC has also been shown to have antioxidant effects and can potentially be used to treat oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using PPIC in lab experiments include its high specificity and potency, which make it an ideal tool for studying the biochemical and physiological effects of protein kinases. However, the limitations of using PPIC include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the study of PPIC, including the development of new synthesis methods to reduce the cost and increase the yield of the compound. Additionally, the potential applications of PPIC in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease, should be further explored. Finally, the potential side effects of PPIC should be carefully studied to ensure its safety for clinical use.
Synthesis Methods
The synthesis of PPIC involves several steps, including the reaction of 6-chloropyrimidine-4-carboxylic acid with piperidine to form 6-piperidinopyrimidine-4-carboxylic acid. This intermediate is then reacted with 4-pyridylmethylamine to form 1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide. The final product is obtained after purification and characterization.
Scientific Research Applications
PPIC has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, PPIC has been shown to inhibit the growth of cancer cells by inducing apoptosis and preventing angiogenesis. In neuroscience, PPIC has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, PPIC has been shown to have vasodilatory effects and can potentially be used to treat hypertension and other cardiovascular diseases.
properties
IUPAC Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(21-11-15-4-6-20-7-5-15)16-12-26(14-24-16)18-10-17(22-13-23-18)25-8-2-1-3-9-25/h4-7,10,12-14H,1-3,8-9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWMGYWTPGBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-piperidino-4-pyrimidinyl)-N~4~-(4-pyridylmethyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

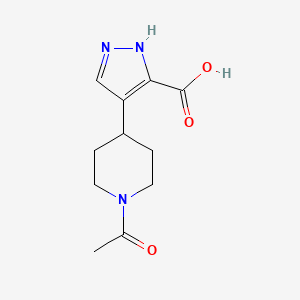
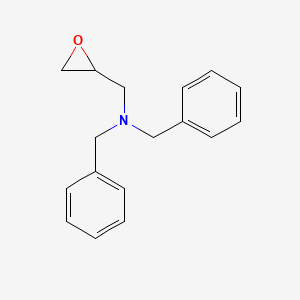
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)
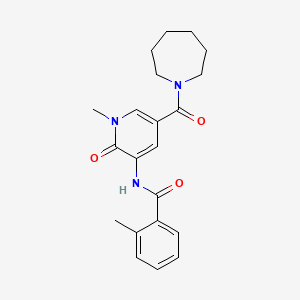
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
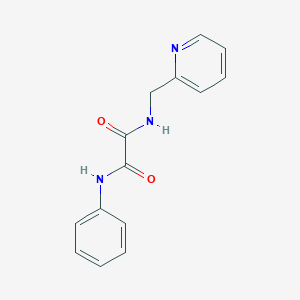

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)

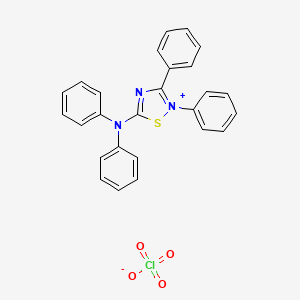
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)

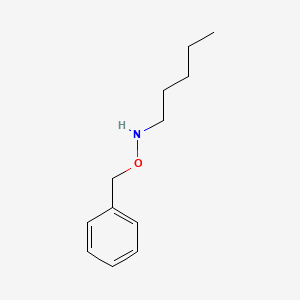
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2861384.png)